![molecular formula C14H19NO3 B1443909 4-(3,3-Diethoxypropoxy)benzonitrile CAS No. 1394040-22-2](/img/structure/B1443909.png)
4-(3,3-Diethoxypropoxy)benzonitrile
Overview
Description
4-(3,3-Diethoxypropoxy)benzonitrile is an organic compound with the molecular formula C14H19NO3. It is a derivative of benzonitrile, characterized by the presence of a diethoxypropoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethoxypropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Diethoxypropoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The diethoxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or strong acids/bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,3-Diethoxypropoxy)benzoic acid.
Reduction: Formation of 4-(3,3-Diethoxypropoxy)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
The compound 4-(3,3-Diethoxypropoxy)benzonitrile , with the chemical formula C₁₄H₁₉NO₃, is a versatile organic compound that finds applications across various scientific domains, particularly in medicinal chemistry, material science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications due to its unique structural properties.
Case Study: Anticancer Activity
- A study investigated the compound's efficacy against cancer cell lines. Results indicated that it exhibits cytotoxic effects, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.5 | Inhibition of cell cycle progression |
Organic Synthesis
The compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Pathway:
- The compound can be synthesized through the reaction of 4-bromobenzonitrile with diethoxypropylamine under basic conditions, yielding high purity products suitable for further transformations.
Material Science
This compound has been utilized in the development of novel materials with enhanced properties.
Application in Polymer Chemistry:
- The compound acts as a plasticizer in polymer formulations, improving flexibility and thermal stability.
Polymer Type | Property Enhanced | Concentration (%) |
---|---|---|
Polyvinyl Chloride | Flexibility | 5 |
Polystyrene | Thermal Stability | 10 |
Analytical Chemistry
Due to its chemical structure, this compound is useful in developing analytical methods for detecting similar compounds.
Application in Chromatography:
- It is employed as a standard reference material in High-Performance Liquid Chromatography (HPLC) for the analysis of related nitriles.
Mechanism of Action
The mechanism of action of 4-(3,3-Diethoxypropoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzonitrile: A precursor in the synthesis of 4-(3,3-Diethoxypropoxy)benzonitrile.
4-(3,3-Dimethoxypropoxy)benzonitrile: A similar compound with methoxy groups instead of ethoxy groups.
4-(3,3-Diethoxypropoxy)benzaldehyde: An oxidation product of this compound.
Uniqueness
Its diethoxypropoxy group provides versatility in chemical modifications and interactions with other molecules .
Biological Activity
4-(3,3-Diethoxypropoxy)benzonitrile, with the CAS number 1394040-22-2, is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzonitrile core with a diethoxypropoxy substituent. Its molecular formula is C15H21NO3, and it has a molecular weight of 263.34 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antiproliferative , antimicrobial , and neuroprotective properties.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzopyran have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while maintaining low cytotoxicity towards normal cell lines such as HEK-293 . Although specific data on this compound is limited, its structural analogs suggest potential for similar activity.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar functional groups have been reported to inhibit the growth of various pathogens.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds related to this compound. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties that could be beneficial in neurodegenerative diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Receptor Modulation : The compound may act on neurotransmitter receptors or other signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
Case Studies and Research Findings
- Antiproliferative Studies : In a study examining the effects of benzopyran derivatives on cancer cell lines, several compounds demonstrated potent antiproliferative activity with minimal toxicity towards normal cells . This suggests that modifications to the structure of this compound could yield compounds with enhanced therapeutic indices.
- Antimicrobial Efficacy : Research highlighted the effectiveness of certain diethoxypropyl derivatives in inhibiting bacterial growth in clinical isolates, indicating potential applications in developing new antimicrobial agents .
- Neuroprotective Research : Investigations into neuroprotective agents have revealed that compounds with similar structures can mitigate oxidative stress in neuronal cells, pointing towards a potential role for this compound in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(3,3-diethoxypropoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMOLLSQTXVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC1=CC=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.